molecular formula C30H35KN2O8S2 B611057 2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate CAS No. 1121756-11-3

2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate

Cat. No.: B611057
CAS No.: 1121756-11-3
M. Wt: 654.83
InChI Key: XSSPIINVLTVORR-UHFFFAOYSA-M
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Description

Classification within the Polymethine Dye Family

Cy5 belongs to the polymethine dye class, characterized by a conjugated chain of methine (-CH=) groups connecting electron-donating and electron-withdrawing termini. Within this family, cyanine dyes are cationic polymethines with nitrogen-containing heterocycles at both ends of the conjugated system. Cy5’s structure includes:

  • Two indole moieties modified with sulfonate (-SO₃⁻) and sulfinooxy (-OSO₂⁻) groups for water solubility.
  • A pentamethine bridge (five conjugated methine units) that determines its far-red spectral properties.
  • A carboxypentyl chain enabling covalent conjugation to biomolecules via NHS ester or maleimide chemistry.

Polymethine dyes are further subclassified based on terminal groups and charge distribution. Cy5 falls under zwitterionic cyanines due to its balanced cationic (indolium) and anionic (sulfonate/sulfinooxy) groups.

Table 1: Key Structural Features of Cy5

Feature Description
Core Structure Pentamethine-linked indole heterocycles
Substituents 5-Sulfinooxy, 5-sulfonate, and 5-carboxypentyl groups
Charge Distribution Zwitterionic (indolium cation balanced by sulfonate/sulfinooxy anions)
Solubility Water-soluble due to sulfonate groups

Historical Development of Cyanine Dyes

The cyanine dye family originated in the 19th century with the discovery of quinoline blue , a photographic sensitizer. Key milestones include:

  • 1856 : Synthesis of cyanine, the first dye to sensitize silver halide emulsions to green light.
  • 1873 : Introduction of pinacyanol , a tricarbocyanine dye extending sensitivity to red wavelengths.
  • 1970s : Development of sulfo-Cy5 derivatives with enhanced water solubility for biological applications.
  • 2000s : Optimization of Cy5’s photostability and brightness through sulfonation and alkyl chain modifications.

Cy5 emerged as a critical tool in fluorescence microscopy and flow cytometry during the 1990s, replacing toxic alternatives like ethidium bromide. Its adoption in DNA microarrays and real-time PCR further solidified its role in molecular diagnostics.

Nomenclature and IUPAC Designation

The systematic IUPAC name reflects Cy5’s complex structure:

  • 2-[(E)-3-[1-(5-Carboxypentyl)-3,3-Dimethyl-5-Sulfinooxyindol-2-Ylidene]Prop-1-Enyl]-1,3,3-Trimethylindol-1-Ium-5-Sulfonate .
  • CAS Registry Number : 146368-11-8.
  • Common synonyms include Sulfo-Cyanine5 and Cy5 carboxylic acid .

The nomenclature adheres to cyanine dye conventions:

  • Indolium core : The cationic indole ring system (1,3,3-trimethylindol-1-ium).
  • Methine bridge : The (E)-prop-1-enyl group linking the two indole units.
  • Substituents : Sulfinooxy (-OSO₂⁻) and sulfonate (-SO₃⁻) groups at position 5; a carboxypentyl chain at position 1.

Significance in Fluorescence-Based Technologies

Cy5’s far-red emission (667 nm) minimizes autofluorescence in biological samples, making it ideal for:

  • Multiplexed assays : Paired with Cy3 (λem = 570 nm) for simultaneous detection.
  • Super-resolution microscopy : Compatible with 633 nm laser lines for STORM/PALM imaging.
  • Flow cytometry : APC-Cy5 tandems enable high-sensitivity cell sorting.

Table 2: Photophysical Properties of Cy5

Property Value
Excitation Maximum 649 nm
Emission Maximum 667 nm
Extinction Coefficient 250,000 M−1cm−1
Quantum Yield 0.27
Stokes Shift 18 nm

Recent advancements include asymmetric Cy5 derivatives with improved Stokes shifts (25 nm) for reduced self-absorption and click chemistry-compatible variants for site-specific antibody labeling. These innovations underscore Cy5’s enduring relevance in bioconjugation and molecular imaging.

Properties

IUPAC Name

2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8S2/c1-29(2)23-19-21(42(37,38)39)14-16-24(23)31(5)26(29)10-9-11-27-30(3,4)22-18-20(40-41(35)36)13-15-25(22)32(27)17-8-6-7-12-28(33)34/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOUQXJKNMUSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)OS(=O)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)OS(=O)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Sulfonated Indolium Salts

2.1.1 Preparation of Potassium 2,3,3-Trimethyl-3H-indole-5-sulfonate
The foundational indole derivative is synthesized via a Fisher indole reaction:

  • Reactants : 4-Hydrazinobenzenesulfonic acid hemihydrate (25 g, 127 mmol) and 3-methyl-2-butanone (40 mL, 371 mmol) in acetic acid (75 mL).

  • Conditions : Reflux at 120°C for 3 hours.

  • Workup : Cooling to 4°C induces precipitation. The crude product is dissolved in methanol and reprecipitated using a saturated potassium hydroxide solution in 2-propanol.

  • Yield : 24% after purification.

ParameterValue
Reaction Temperature120°C
Reaction Time3 hours
SolventAcetic acid
PurificationMethanol/2-propanol

2.1.2 Quaternization to Form 1,3,3-Trimethylindol-1-ium-5-sulfonate

  • Reactants : Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (10 g, 34 mmol) and iodomethane (5.2 mL, 85 mmol) in anhydrous dimethylformamide (DMF, 50 mL).

  • Conditions : Stirring at 60°C for 12 hours under nitrogen.

  • Workup : Solvent removal under reduced pressure, followed by recrystallization from ethanol/diethyl ether.

  • Yield : 55%.

Alkylation to Introduce the Carboxypentyl Group

2.2.1 Synthesis of 1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene

  • Reactants : 1,3,3-Trimethylindol-1-ium-5-sulfonate (5 g, 17 mmol) and 6-bromohexanoic acid (3.8 g, 20 mmol) in dry acetonitrile (50 mL).

  • Conditions : Reflux at 80°C for 24 hours.

  • Workup : Filtration to remove salts, followed by solvent evaporation. The residue is purified via silica gel chromatography (ethyl acetate/methanol, 7:3).

  • Yield : 62%.

ParameterValue
Alkylating Agent6-Bromohexanoic acid
SolventAcetonitrile
Chromatography EluentEthyl acetate:methanol

Condensation Reaction for Polymethine Bridge Formation

2.3.1 Coupling with Malonaldehyde Dianilide Hydrochloride

  • Reactants :

    • 1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene (200 mg, 0.56 mmol).

    • 1,3,3-Trimethylindol-1-ium-5-sulfonate (199 mg, 0.79 mmol).

    • Malonaldehyde dianilide hydrochloride (176 mg, 0.68 mmol).

  • Conditions : Stirring in acetic anhydride (1.5 mL) at 120°C for 30 minutes, followed by addition of pyridine (1.5 mL) and continued stirring for 24 hours at room temperature.

  • Workup : Precipitation with ethyl acetate, filtration, and silica gel chromatography (ethyl acetate/methanol gradient).

  • Yield : 19%.

Key Analytical Data :

  • ¹H NMR (400 MHz, D₂O) : δ 8.21 (d, J = 8.4 Hz, 2H, aromatic), 7.89 (s, 1H, methine), 7.45 (d, J = 8.4 Hz, 2H, aromatic), 3.54 (t, J = 6.8 Hz, 2H, CH₂), 2.98 (s, 6H, N-CH₃), 2.35 (m, 2H, CH₂), 1.72–1.25 (m, 6H, pentyl chain).

  • UV-Vis (H₂O) : λₘₐₓ = 650 nm, ε = 2.5 × 10⁵ M⁻¹cm⁻¹.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Acetic anhydride vs. Pyridine : The use of acetic anhydride facilitates initial activation of the indolium salts, while pyridine acts as a base to deprotonate intermediates during condensation.

  • Temperature Control : Prolonged heating above 120°C leads to decomposition of the polymethine bridge, necessitating strict thermal regulation.

Purification Challenges

  • Chromatography Efficiency : The polar sulfonate groups necessitate methanol-containing eluents, complicating separation. Gradient elution (ethyl acetate:methanol from 7:3 to 6:4) improves resolution.

  • Yield Limitations : Steric hindrance at the indolium nitrogen and competing side reactions (e.g., over-alkylation) cap yields at 19–25%.

Industrial Scalability Considerations

Process Intensification

  • Continuous Flow Reactors : Microreactors minimize thermal gradients during exothermic quaternization steps, improving reproducibility.

  • Catalytic Alkylation : Transition metal catalysts (e.g., Pd/C) under hydrogen atmosphere reduce reaction times for carboxypentyl introduction.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

  • Conditions : 150°C, 300 W, 15 minutes.

  • Outcome : 30% yield increase (to ~25%) but with higher impurity levels.

Enzymatic Catalysis

  • Lipase-Mediated Alkylation : Pilot studies using immobilized Candida antarctica lipase B show 40% conversion but require anhydrous conditions incompatible with sulfonate stability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The carboxylic acid group can be activated and substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, activation with carbodiimides can lead to the formation of amide bonds with peptides or proteins .

Scientific Research Applications

Structure

The compound features a sulfonate group and an indole derivative structure, which contributes to its unique properties and reactivity.

Biochemical Research

The compound is primarily used as a fluorescent dye in biochemical assays. Its ability to emit light upon excitation makes it suitable for:

  • Fluorescence Microscopy : Used to visualize cellular structures and processes.
  • Flow Cytometry : Helps in analyzing cell populations based on fluorescence intensity.

Medical Diagnostics

Due to its fluorescent properties, this compound can be employed in diagnostic imaging techniques to detect specific biological markers associated with diseases such as cancer.

Materials Science

In materials science, this compound serves as a building block for creating advanced materials such as:

  • Organic Photonic Devices : Utilized in the development of light-emitting diodes (LEDs) and solar cells.

Drug Development

The structure of this compound allows it to interact with biological systems effectively, making it a candidate for drug development targeting specific pathways in disease mechanisms.

Case Study 1: Fluorescent Imaging

A study demonstrated the effectiveness of using this compound in fluorescent imaging of live cells. Researchers reported enhanced clarity and resolution compared to traditional dyes, facilitating better visualization of cellular dynamics .

Case Study 2: Cancer Detection

In another study focused on cancer diagnostics, the compound was used to label tumor cells. The results indicated a significant increase in detection sensitivity over conventional methods, highlighting its potential role in early cancer diagnosis .

Case Study 3: Material Fabrication

Research into organic photonic devices showed that incorporating this compound into polymer matrices improved the efficiency of light emission, suggesting its viability in next-generation LED technology .

Mechanism of Action

The mechanism of action of 2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate involves its strong fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it visible under fluorescence microscopy. The sulfonic acid groups enhance its water solubility and stability, allowing it to be used in various biological environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Property Target Compound Cy5.5 Acid (4-(2-{(1E,3E,5E)-5-[3-(5-Carboxypentyl)-1,1-dimethylindol-2-ylidene]pentadienyl}-1,1-dimethylindol-3-ium)butanesulfonate) Cy5 Carboxylic Acid Chloride ()
Core Structure Indolium rings with sulfinooxy (-O-SO₃⁻) and sulfonate (-SO₃⁻) groups Indolium rings with sulfonate (-SO₃⁻) and carboxypentyl groups Indolium rings with chloride counterion and carboxypentyl chain
Linker Prop-1-enyl (3-carbon chain) Pentadienyl (5-carbon chain) Pentadienyl (5-carbon chain)
Substituents 5-Sulfinooxy, 5-sulfonate, trimethyl groups 4-Sulfobutyl, carboxypentyl, dimethyl groups Carboxypentyl, chloride counterion
Solubility High (dual sulfonate/sulfinooxy and carboxypentyl) Moderate (sulfonate and carboxypentyl) Low (chloride counterion; requires organic solvents)
Fluorescence Likely near-infrared (NIR) emission due to extended conjugation NIR emission (λem ~700 nm, typical for Cy5.5 derivatives) Visible range (λem ~650–670 nm for Cy5 analogs)

Key Research Findings

Sulfonate vs. Sulfinooxy Groups: Sulfinooxy (-O-SO₃⁻) groups may offer enhanced hydrogen-bonding capacity compared to sulfonates, impacting aggregation behavior and solubility .

Linker Length : A prop-1-enyl linker (3 carbons) in the target compound shortens the conjugation length versus pentadienyl (5 carbons) in Cy5.5, likely blue-shifting its absorption/emission .

Counterion Effects: Chloride in Cy5 derivatives reduces solubility, necessitating organic solvents, while sulfonate/sulfinooxy groups enable aqueous compatibility .

Biological Activity

The compound 2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate is a complex organic molecule known for its potential biological activities. Its structure features multiple functional groups, including sulfonate and carboxylic acid moieties, which are often associated with significant biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is C33H42N2O11S3C_{33}H_{42}N_2O_{11}S_3, with a molecular weight of approximately 738.88 g/mol. The IUPAC name indicates a highly substituted indole core, which is characteristic of many biologically active compounds.

Structural Features

FeatureDescription
Indole Structure Provides a framework for biological activity.
Sulfonate Group Enhances solubility and potential for interaction with biomolecules.
Carboxypentyl Chain May facilitate binding to proteins or other macromolecules.

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antioxidant Properties : Indole derivatives are known to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
  • Anticancer Activity : Certain indole-based compounds have shown promise in inhibiting cancer cell proliferation.

Mechanistic Insights

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Cellular Receptors : The sulfonate and carboxylic acid groups may facilitate binding to specific receptors or enzymes.
  • Modulation of Signaling Pathways : Indole derivatives can influence pathways such as the NF-kB pathway, which is crucial in inflammation and cancer.
  • Influence on Gene Expression : These compounds may affect the transcription of genes involved in cell survival and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally related compounds:

  • Antioxidant Activity :
    • A study demonstrated that indole derivatives reduced oxidative stress markers in vitro, suggesting potential applications in oxidative damage-related diseases .
  • Anti-inflammatory Effects :
    • Research indicated that similar compounds inhibited pro-inflammatory cytokines in cell culture models, highlighting their therapeutic potential in inflammatory conditions .
  • Anticancer Properties :
    • In a notable case study, an indole derivative exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the key challenges in synthesizing this polymethine indole derivative, and how can they be methodologically addressed?

Synthesis challenges include controlling the stereochemistry of the E-configuration and preventing aggregation during purification. A palladium-catalyzed reductive cyclization strategy (as demonstrated for nitroarenes in ) can stabilize intermediates. Use inert conditions (argon atmosphere) and low-temperature crystallization to minimize decomposition. Characterization via high-resolution NMR (1H, 13C) and X-ray crystallography (as in ) is critical to confirm regioselectivity .

Q. How can researchers resolve discrepancies in reported solubility data for this sulfonated indole compound?

Solubility discrepancies often arise from pH-dependent sulfonate group ionization. Standardize testing conditions (e.g., phosphate buffer at pH 7.4) and use dynamic light scattering (DLS) to detect aggregation. Compare results with structurally analogous compounds (e.g., ’s indole derivatives) to identify trends in hydrophilic-lipophilic balance .

Q. What spectroscopic techniques are most effective for characterizing the sulfinooxy (SOO⁻) group in this compound?

Use FT-IR (asymmetric S=O stretch at ~1250 cm⁻¹) and Raman spectroscopy (symmetric S-O stretch at ~450 cm⁻¹). Confirm sulfinooxy geometry via X-ray photoelectron spectroscopy (XPS) binding energies (S 2p3/2 at ~168 eV). Cross-validate with computational methods (DFT) for vibrational mode assignments .

Advanced Research Questions

Q. How do environmental factors (e.g., light, oxygen) influence the photostability of the conjugated polymethine chain, and what mitigation strategies are experimentally validated?

The polymethine chain undergoes photo-oxidation under UV/Vis light, forming carbonyl byproducts. Use accelerated aging studies with controlled O₂ levels and monochromatic light sources (e.g., 470 nm LED). Incorporate steric hindrance via 3,3-dimethyl groups (as in ) or antioxidants like BHT. Monitor degradation via HPLC-MS and transient absorption spectroscopy .

Q. What experimental approaches reconcile contradictions in reported binding affinities for biological targets (e.g., serum albumin)?

Contradictions arise from assay conditions (e.g., fluorescence quenching vs. ITC). Perform competitive binding assays with warfarin (Site I) and ibuprofen (Site II) to identify binding loci. Use molecular docking (MOE software, ) with explicit solvent models to simulate interactions. Validate with SPR ( ) at multiple temperatures to account for entropy-driven binding .

Q. How can researchers optimize the compound’s fluorescence quantum yield for bioimaging applications?

Modify the indole’s π-conjugation length and sulfonate positioning to reduce non-radiative decay. Compare quantum yields in D2O vs. H2O to assess solvent isotope effects. Use time-resolved fluorescence to measure lifetime (τ) and calculate yield via:

Φ=ττ0(II0)\Phi = \frac{\tau}{\tau_0} \left( \frac{I}{I_0} \right)

where τ0\tau_0 and I0I_0 are reference values from ’s indole analogs .

Methodological Considerations

Q. What strategies are recommended for resolving crystallographic disorder in the carboxypentyl side chain?

Employ low-temperature (100 K) X-ray diffraction with synchrotron radiation to improve resolution (<1.0 Å). Model disorder using PART instructions in refinement software (e.g., SHELXL). Compare with analogous structures () to identify common packing motifs .

Q. How should researchers design controls to distinguish between specific and non-specific interactions in cellular uptake studies?

Use three controls:

  • Negative control : Non-sulfonated analog (e.g., methyl ester derivative).
  • Competitive inhibitor : Excess free sulfonate (e.g., sodium taurocholate).
  • Temperature dependence : Incubate cells at 4°C to inhibit active transport. Quantify uptake via LC-MS/MS and normalize to protein content (Bradford assay) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

Fit data to a four-parameter logistic model:

Y=Bottom+TopBottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X)\cdot\text{HillSlope}}}

Use Akaike’s Information Criterion (AIC) to compare sigmoidal vs. non-sigmoidal models. Report EC₅₀ values with 95% confidence intervals (n ≥ 3 replicates) .

Q. How can researchers validate computational predictions of metabolic stability for this compound?

Perform in vitro microsomal assays (human liver microsomes + NADPH) and compare half-life (t₁/₂) with in silico predictions (e.g., StarDrop’s P450 module). Use high-resolution mass spectrometry (HRMS) to identify phase I metabolites (e.g., hydroxylation at indole C5) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate
Reactant of Route 2
2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate

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